2-アミノ-1-(4-メトキシインドリン-1-イル)プロパン-1-オン

説明

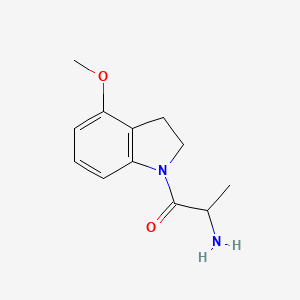

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

虚血性脳卒中の神経保護剤

“2-アミノ-1-(4-メトキシインドリン-1-イル)プロパン-1-オン”を含むインドリン誘導体のシリーズは、多機能性神経保護剤として設計および合成されています。これらの化合物は、酸化ストレス誘導細胞死に対して有意な保護効果を示し、虚血性脳卒中の治療における潜在能力について評価されています。 それらはNMDA-GluN2B受容体への結合親和性を示し、脳卒中の管理に不可欠な炎症性サイトカインの分泌を減少させることができます .

抗酸化特性

これらの化合物の抗酸化能力は、in vitroで試験されており、それらは過酸化水素(H₂O₂)誘導のマクロファージ細胞の死に対して有意な保護を示しました。 これは、酸化ストレスが寄与因子である状態における潜在的な適用を示唆しています .

抗炎症活性

ミクログリア細胞におけるリポ多糖(LPS)誘導の炎症を伴う研究では、“2-アミノ-1-(4-メトキシインドリン-1-イル)プロパン-1-オン”誘導体は、TNF-α、IL-6、および一酸化窒素(NO)などの炎症性サイトカインの用量依存的な阻害を示しました。 これは、神経炎症性疾患の治療における可能性のある使用を示しています .

脳梗塞率の減少

中大脳動脈閉塞(MCAO)ラットモデルのin vivo研究では、特定の誘導体が脳梗塞率を劇的に減少させ、神経学的欠損スコアを改善することが示され、急性脳卒中介入における治療的応用が示唆されました .

抗うつ剤の合成

“2-アミノ-1-(4-メトキシインドリン-1-イル)プロパン-1-オン”とは直接関係しませんが、同様のインドリン誘導体は、デュロキセチンなどの抗うつ剤の合成に使用されています。 これは、この化合物クラスが医薬品合成と創薬における潜在能力を持つことを示しています .

抗真菌活性

インドリン誘導体は、抗真菌特性について調査されてきました。 “2-アミノ-1-(4-メトキシインドリン-1-イル)プロパン-1-オン”に関する具体的な研究は利用できませんが、構造的類似性は、抗真菌剤の開発における可能性のある用途を示唆しています .

エナンチオマーの合成

この化合物の構造は、エナンチオマー的に純粋な形態を合成する可能性を可能にします。エナンチオマー的に純粋な形態は、特定の望ましい活性を持ち、副作用を軽減する薬物を生成する上で価値があります .

神経機能の改善

“2-アミノ-1-(4-メトキシインドリン-1-イル)プロパン-1-オン”と構造的に関連する化合物は、動物モデルにおける神経機能を改善することが示されており、神経変性疾患の治療または認知機能の強化における潜在的な用途を示しています .

作用機序

Target of Action

The primary targets of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the central nervous system, particularly in the transmission of excitatory signals.

Mode of Action

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one interacts with its targets by binding to NMDA-GluN2B receptors . This interaction results in significant protective effects against oxidative stress-induced cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and inflammation. It shows significant protective effects against hydrogen peroxide (H2O2)-induced death of RAW 264.7 cells . Additionally, it dose-dependently lowers the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

Result of Action

The molecular and cellular effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one’s action include neuroprotection and anti-inflammatory effects . The compound can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .

生化学分析

Biochemical Properties

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The interaction with these enzymes often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity. For instance, the compound’s interaction with oxidoreductases can result in the modulation of redox reactions, which are vital for cellular metabolism .

Cellular Effects

The effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in metabolic and regulatory pathways .

Molecular Mechanism

At the molecular level, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to either competitive or non-competitive inhibition. This binding can alter the enzyme’s conformation and activity, thereby affecting the overall metabolic flux . Furthermore, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one has been shown to influence gene expression by binding to DNA or interacting with transcription factors, resulting in the upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .

Metabolic Pathways

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further utilized or excreted by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux .

Transport and Distribution

The transport and distribution of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the sites of its interactions with biomolecules . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and its potential therapeutic applications .

特性

IUPAC Name |

2-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYPPHHKJVGAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1480918.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480919.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)